molecular formula C6H12N2OS B7764319 N-(2-hydroxyethyl)-N'-prop-2-enylcarbamimidothioic acid

N-(2-hydroxyethyl)-N'-prop-2-enylcarbamimidothioic acid

Cat. No.: B7764319
M. Wt: 160.24 g/mol
InChI Key: VUVPNTYTOUGMDG-UHFFFAOYSA-N
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Description

It is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol . This compound is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzhydrazide typically involves the reaction of 4-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of 4-nitrobenzhydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature.

    Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane, room temperature.

    Condensation: Aldehydes or ketones, ethanol as solvent, reflux conditions.

Major Products Formed

    Reduction: 4-aminobenzhydrazide.

    Substitution: Various substituted benzhydrazides.

    Condensation: Hydrazones.

Scientific Research Applications

4-nitrobenzhydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-nitrobenzhydrazide involves its interaction with biological molecules such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrobenzohydrazine
  • 4-nitrobenzamide
  • 4-nitrobenzoic acid

Comparison

4-nitrobenzhydrazide is unique due to the presence of both a nitro group and a hydrazide group, which allows it to participate in a wide range of chemical reactions. Compared to 4-nitrobenzohydrazine, which lacks the hydrazide group, 4-nitrobenzhydrazide exhibits different reactivity and biological activity. Similarly, 4-nitrobenzamide and 4-nitrobenzoic acid have different functional groups, leading to distinct chemical and biological properties .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N'-prop-2-enylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c1-2-3-7-6(10)8-4-5-9/h2,9H,1,3-5H2,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVPNTYTOUGMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C(NCCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN=C(NCCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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